(S)-Thalidomide is derived from a racemic mixture of thalidomide, which includes both the (R) and (S) enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic effects observed in clinical applications. Thalidomide can be synthesized from glutamine or phthalic anhydride through various chemical processes that allow for the selective formation of the (S) form.
The synthesis of (S)-Thalidomide can be achieved through several methods:
(S)-Thalidomide has a molecular formula of C13H10N2O4 and a molecular weight of 258.23 g/mol. The structure features a phthalimide ring system attached to a glutarimide moiety. The specific stereochemistry at the chiral center significantly influences its biological activity.
(S)-Thalidomide undergoes various chemical reactions relevant to its functionality:
The mechanism by which (S)-Thalidomide exerts its effects involves multiple pathways:
(S)-Thalidomide has been repurposed for several scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: